molecular formula C7H14O B165703 4-Methylcyclohexanol CAS No. 589-91-3

4-Methylcyclohexanol

Cat. No.: B165703
CAS No.: 589-91-3
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a derivative of cyclohexanol, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can be separated based on their physical properties. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexanol can be synthesized through several methods, including the hydrogenation of 4-methylcyclohexanone and the reduction of 4-methylcyclohexene. One common laboratory method involves the hydrogenation of 4-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Another method involves the reduction of 4-methylcyclohexene using a strong reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions to yield this compound .

Industrial Production Methods

Industrially, this compound is produced by the catalytic hydrogenation of 4-methylcyclohexanone. This process typically employs a continuous flow reactor with a palladium or nickel catalyst under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

    Substitution: Hydrogen halides, acidic or basic conditions.

Major Products

    Oxidation: 4-Methylcyclohexanone.

    Reduction: 4-Methylcyclohexene.

    Substitution: 4-Methylcyclohexyl halides.

Mechanism of Action

The mechanism of action of 4-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of this compound is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate carbocation, which is stabilized by the surrounding molecular structure .

In reduction reactions, the compound undergoes the addition of hydrogen atoms to the carbon-oxygen double bond, resulting in the formation of a saturated alcohol. This reaction typically proceeds through a concerted mechanism involving the transfer of hydride ions from the reducing agent to the substrate .

Comparison with Similar Compounds

4-Methylcyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: The parent compound without the methyl substitution. It has similar chemical properties but lacks the steric effects introduced by the methyl group.

    2-Methylcyclohexanol: Another isomer with the methyl group at the second position. It exhibits different reactivity due to the position of the substituent.

    4-Methylcyclohexanone: The oxidized form of this compound.

The uniqueness of this compound lies in its specific reactivity patterns and the steric effects introduced by the methyl group at the fourth position, which influence its chemical behavior and applications .

Properties

IUPAC Name

4-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
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InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)O
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Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
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Boiling Point

173 °C
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Flash Point

70 °C c.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.92
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.29 [mmHg]
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CAS No.

589-91-3, 7731-28-4, 7731-29-5
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Melting Point

-9.2 °C (cis-isomer)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylcyclohexanol
Reactant of Route 2
4-Methylcyclohexanol
Reactant of Route 3
4-Methylcyclohexanol
Reactant of Route 4
4-Methylcyclohexanol
Reactant of Route 5
4-Methylcyclohexanol
Reactant of Route 6
4-Methylcyclohexanol

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